3,5-Dichloro-2,4,6-trifluorobenzotrichloride
Description
Properties
IUPAC Name |
1,3-dichloro-2,4,6-trifluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl5F3/c8-2-4(13)1(7(10,11)12)5(14)3(9)6(2)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJYBDHSSLHORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dichloro-2,4,6-trifluorobenzotrichloride, a halogenated aromatic compound, is characterized by its complex structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.
- Molecular Formula : C7Cl5F3
- Molecular Weight : 318.335 g/mol
- CAS Number : 1350637-13-6
- Purity : >95% .
This compound is part of a larger family of halogenated aromatic compounds known for their reactivity and biological significance.
Toxicity and Safety
This compound exhibits high toxicity. It is classified as highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin. The compound can produce irritating and corrosive gases upon combustion, raising concerns for environmental contamination during fire control efforts .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. As a weak chemical base, it can neutralize acids in exothermic reactions. This property may influence its interaction with cellular components, potentially leading to disruption of normal physiological processes .
Antimicrobial Properties
Research indicates that halogenated compounds like this compound serve as valuable intermediates in the synthesis of highly active antibacterial agents. The chlorinated derivatives have been shown to exhibit significant antibacterial activity against various pathogens .
Herbicidal Activity
This compound is also noted for its application in agriculture as an herbicide precursor. Its derivatives are utilized in the synthesis of herbicides that target specific plant species while minimizing damage to crops .
Case Study 1: Antibacterial Activity
A study evaluating the antibacterial properties of halogenated compounds found that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's effectiveness in inhibiting bacterial growth at low concentrations .
Case Study 2: Herbicide Development
In agricultural research, the synthesis of herbicides from this compound has demonstrated promising results in controlling weed populations without adversely affecting crop yield. Field trials showed a significant reduction in weed biomass when treated with formulations derived from this compound .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C7Cl5F3 |
| Molecular Weight | 318.335 g/mol |
| CAS Number | 1350637-13-6 |
| Purity | >95% |
| Toxicity | Highly toxic |
| Antibacterial Activity | Effective against multiple pathogens |
| Herbicidal Applications | Used as a precursor for herbicides |
Scientific Research Applications
Chemical Synthesis
Fluorinated Compounds Synthesis
3,5-Dichloro-2,4,6-trifluorobenzotrichloride serves as a crucial building block in the synthesis of fluorinated organic compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their unique properties that enhance biological activity and stability. The compound facilitates the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical behavior and efficacy .
Specialty Solvents
This compound is also utilized as a specialty solvent in various chemical reactions. Its ability to provide a stable environment for sensitive compounds makes it invaluable in research laboratories where precision is paramount. It helps maintain reaction conditions that prevent degradation or unwanted side reactions .
Material Science
High-Performance Coatings
The unique properties of this compound make it an excellent candidate for developing high-performance coatings. These coatings exhibit remarkable resistance to heat and chemicals, making them suitable for demanding applications in the automotive and aerospace industries. The durability and protective qualities of these coatings contribute to longer service life and enhanced performance of the coated materials .
Fluorinated Polymers
In the production of fluorinated polymers, this compound plays a vital role due to its durability and resistance to solvents. These polymers are widely used in electronics and medical devices where reliability and performance are critical. The incorporation of fluorinated compounds into polymer matrices enhances their mechanical properties and thermal stability .
Biological Research
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that triazine derivatives synthesized from this compound have antibacterial and anticancer properties. These derivatives are being investigated for their potential as therapeutic agents against various diseases .
Case Studies
Comparison with Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine (CAS: 1737-93-5)
Comparison :
- The pyridine analog lacks the trichloromethyl group but includes a nitrogen atom, enhancing its utility in heterocyclic chemistry. Its lower molecular weight (201.96 vs. 318.34) likely improves solubility in polar solvents.
3,5-Dichloro-2,4,6-trifluorobenzonitrile (CAS: 31881-89-7)
- Molecular Formula : C₇Cl₂F₃N
- Molecular Weight : 225.98 g/mol
- Structure : Benzene ring with chlorine (3,5), fluorine (2,4,6), and a nitrile (-CN) group.
- Applications : Nitrile functionality enables nucleophilic substitution, useful in polymer or pharmaceutical synthesis.
Comparison :
3,5-Dichloro-2,4-difluorobenzoyl Fluoride
Comparison :
- The benzoyl fluoride substituent introduces carbonyl reactivity, diverging from the trichloromethyl group’s inertness. This compound may serve in more specialized organic syntheses.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|---|
| 3,5-Dichloro-2,4,6-trifluorobenzotrichloride | C₇Cl₅F₃ | 318.34 | 1.795 | 271.6 | -CCl₃, -Cl, -F | Intermediate (inferred) |
| 3,5-Dichloro-2,4,6-trifluoropyridine | C₅Cl₂F₃N | 201.96 | N/A | N/A | -Cl, -F, pyridine N | Herbicide intermediate, macrocycles |
| 3,5-Dichloro-2,4,6-trifluorobenzonitrile | C₇Cl₂F₃N | 225.98 | N/A | N/A | -CN, -Cl, -F | Pharmaceutical intermediates |
Preparation Methods
Halogenation and Functional Group Interconversion
One robust method involves starting from a substituted nitrobenzene, progressing through chlorination, nitration, and fluorination steps:
| Step | Starting Material | Reaction Type | Conditions | Product |
|---|---|---|---|---|
| 1 | 2,4-difluoro-3,5-dichloronitrobenzene | Chlorination | Chlorine gas, 160–195 °C | Chlorinated intermediate |
| 2 | Chlorinated intermediate | Nitration | H₂SO₄/HNO₃, 60–110 °C | Nitro derivative |
| 3 | Nitro derivative | Fluorination | Anhydrous, 80–200 °C | 1,3,5-trichloro-2,4,6-trifluorobenzene |
This trichlorinated, trifluorinated benzene can then be further functionalized to introduce the trichloromethyl group, typically via trichloromethylation using reagents such as chloroform in the presence of a strong base or by direct chlorination of a methyl group.
- Each halogenation step requires precise temperature control to avoid over-substitution or side reactions.
- Fluorination is often performed using anhydrous conditions and may involve reagents like potassium fluoride.
Use of Benzotrichloride Precursors
Several sources note that benzotrichloride or its derivatives serve as a foundation for introducing additional halogens:
| Step | Starting Material | Reaction Type | Conditions | Product |
|---|---|---|---|---|
| 1 | Benzotrichloride | Chlorination/Fluorination | Sequential halogenation | Polyhalogenated benzotrichloride |
| 2 | Polyhalogenated benzotrichloride | Electrophilic/Nucleophilic substitution | Controlled temperature, catalysts as needed | 3,5-dichloro-2,4,6-trifluorobenzotrichloride |
- The order of halogen introduction (Cl vs. F) is critical to achieve the correct substitution pattern.
- Electrophilic aromatic substitution is used for chlorination; nucleophilic aromatic substitution (e.g., with KF) is used for fluorination.
Direct Fluorination and Chlorination Sequences
Patent and literature data suggest that direct fluorination of chlorinated benzotrichloride derivatives with potassium fluoride (KF) in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) at elevated temperatures (196–206 °C) is effective for introducing fluorine atoms. This approach is particularly useful for minimizing over-fluorination and by-product formation.
| Step | Starting Material | Reaction Type | Conditions | Product |
|---|---|---|---|---|
| 1 | 3,5-dichloro-4-fluorobenzotrichloride | Fluorination | KF, N-methyl-2-pyrrolidone, 196–206 °C | This compound |
- A stoichiometric excess of KF (molar ratio 2:1 to 10:1) is recommended for high conversion.
- The solvent and temperature are crucial for selectivity.
Data Table: Summary of Key Synthetic Parameters
Research Findings and Practical Considerations
- Selectivity and Yield: The described methods emphasize high selectivity and yield, especially when temperature and reagent ratios are tightly controlled.
- Purity: Commercially available this compound typically exceeds 95% purity.
- Handling: The compound is toxic and environmentally hazardous, necessitating strict safety protocols during synthesis and purification.
- Scalability: The use of common industrial reagents and robust halogenation techniques makes these methods suitable for both laboratory and industrial scales.
Q & A
Q. What are the standard synthetic routes for preparing 3,5-Dichloro-2,4,6-trifluoropyridine, and what are the critical reaction parameters?
Methodological Answer: The synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine (CAS 1737-93-5) typically involves halogen-exchange reactions or stepwise substitution on a pyridine backbone. Key methods include:
- Halogen Exchange : Using potassium fluoride (KF) or sodium fluoride (NaF) in polar aprotic solvents (e.g., DMF) to replace chlorine atoms with fluorine at specific positions. Reaction temperatures range from 80–120°C, with yields dependent on stoichiometric control .
- Directed Lithiation : Introducing chlorine and fluorine substituents via regioselective lithiation followed by quenching with electrophiles (e.g., Cl₂ or F₂ sources). Anhydrous conditions and low temperatures (-78°C) are critical to avoid side reactions .
Q. Key Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature Control : Higher temperatures risk decomposition, while lower temperatures improve selectivity.
- Stoichiometry : Excess fluorinating agents (e.g., KF) ensure complete substitution.
Q. Which spectroscopic techniques are most effective for characterizing 3,5-Dichloro-2,4,6-trifluoropyridine, and what key spectral features should researchers expect?
Methodological Answer:
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅Cl₂F₃N | |
| Molecular Weight | 217.96 g/mol | |
| Boiling Point | Not reported (decomposes) | |
| Density | ~1.6–1.8 g/cm³ (estimated) |
Q. What are the primary safety considerations when handling 3,5-Dichloro-2,4,6-trifluoropyridine, and what personal protective equipment (PPE) is recommended?
Methodological Answer:
- Hazards : Corrosive (skin/eye damage), toxic if inhaled or ingested, and reactive under moisture .
- PPE :
- Gloves : Nitrile or neoprene (resistant to halogenated compounds).
- Respirator : N95/P100 for aerosol protection.
- Lab Coat : Chemical-resistant material.
- Emergency Protocols :
Advanced Research Questions
Q. How do the positions of chlorine and fluorine substituents influence the electronic properties and reactivity of 3,5-Dichloro-2,4,6-trifluoropyridine in organometallic reactions?
Methodological Answer:
- Electronic Effects :
- Reactivity in Cross-Coupling :
- Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) to overcome steric barriers.
- Suzuki-Miyaura Coupling : Limited by electron-deficient aryl halides; microwave irradiation (100–150°C) enhances yields .
Q. Table 2: Substituent Effects on Reactivity
| Position | Substituent | Electronic Effect | Reactivity Impact |
|---|---|---|---|
| 2,4,6 | F | -I, +M (weak) | Decreases electrophilicity |
| 3,5 | Cl | -I, +M (weak) | Increases steric hindrance |
Q. What strategies can be employed to mitigate competing side reactions when using 3,5-Dichloro-2,4,6-trifluoropyridine as a precursor in multi-step syntheses?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of fluorine) to prevent unwanted substitutions .
- Low-Temperature Conditions : Slow down decomposition pathways (e.g., <0°C for lithiation steps) .
- Catalytic Systems : Use Pd(0)/NHC catalysts for selective coupling, minimizing defluorination .
Case Study :
In a synthesis of fluorinated agrochemicals, protecting position 4 with a trimethylsilyl group reduced side-product formation from 22% to <5% .
Q. In the context of density functional theory (DFT) studies, how does the substitution pattern of 3,5-Dichloro-2,4,6-trifluoropyridine affect its molecular electrostatic potential (MEP) and nucleophilic attack sites?
Methodological Answer:
- DFT Insights :
- MEP Analysis : Regions near fluorine atoms exhibit negative potentials (-0.5 e/Ų), making them less susceptible to nucleophilic attack. Chlorine atoms show moderate negative potentials (-0.3 e/Ų), favoring electrophilic substitutions .
- Nucleophilic Attack : Predicted at position 4 (lowest electron density) in SNAr reactions, validated by experimental yields (>80% with KF/18-crown-6) .
Q. Computational Workflow :
Optimize geometry at B3LYP/6-31G(d).
Calculate MEP using Gaussian 13.
Compare Fukui indices to identify reactive sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
